molecular formula C15H14N8O B2523121 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(pyrazin-2-yl)azetidine-3-carboxamide CAS No. 2034279-28-0

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(pyrazin-2-yl)azetidine-3-carboxamide

Cat. No.: B2523121
CAS No.: 2034279-28-0
M. Wt: 322.332
InChI Key: AZPCIUBLSXPZSJ-UHFFFAOYSA-N
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Description

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(pyrazin-2-yl)azetidine-3-carboxamide is a synthetic organic compound that features a complex structure with multiple heterocyclic rings. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(pyrazin-2-yl)azetidine-3-carboxamide typically involves multi-step organic synthesis. The process may start with the preparation of the individual heterocyclic components, followed by their coupling through various organic reactions such as nucleophilic substitution, cyclization, and amide formation.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole or pyrazine rings.

    Reduction: Reduction reactions could target the pyrimidine or azetidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(pyrazin-2-yl)azetidine-3-carboxamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include proteins, nucleic acids, or other biomolecules, and the pathways involved would be specific to the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-yl)azetidine-3-carboxamide
  • 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(quinolin-2-yl)azetidine-3-carboxamide

Uniqueness

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(pyrazin-2-yl)azetidine-3-carboxamide may be unique in its specific combination of heterocyclic rings, which could confer distinct biological activities or chemical properties compared to similar compounds.

Properties

IUPAC Name

1-(6-imidazol-1-ylpyrimidin-4-yl)-N-pyrazin-2-ylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N8O/c24-15(21-12-6-16-1-2-18-12)11-7-23(8-11)14-5-13(19-9-20-14)22-4-3-17-10-22/h1-6,9-11H,7-8H2,(H,18,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPCIUBLSXPZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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